molecular formula C11H7F3N4 B3201686 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile CAS No. 1020057-82-2

5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile

Cat. No.: B3201686
CAS No.: 1020057-82-2
M. Wt: 252.2 g/mol
InChI Key: ACLSGDHCGNTOPL-UHFFFAOYSA-N
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Description

5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile is a chemical intermediate of significant interest in scientific research, particularly in the field of agrochemistry. It serves as a core precursor in the synthesis of phenylpyrazole-based compounds, a class known for its insecticidal activity . The mode of action for this chemical family involves the disruption of the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels, leading to neuronal hyperexcitation and death of the pest . Researchers utilize this compound to develop and study new active ingredients for crop protection and pest control . When handling, appropriate safety precautions should be observed. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4/c12-11(13,14)7-1-3-9(4-2-7)18-10(16)5-8(6-15)17-18/h1-5H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLSGDHCGNTOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=CC(=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile typically involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a ring structure. This is followed by chlorination and decarboxylation to yield the final product . Another method involves the reaction of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with trifluoromethyl sulfinyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, typically involving the use of high-content starting materials and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve the use of solvents like acetonitrile and catalysts like hydrochloric acid .

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles, sulfoxides, and sulfones. These products often retain the core pyrazole structure while incorporating new functional groups .

Mechanism of Action

The mechanism of action of 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes like COX-2 and 5-LOX, which play roles in inflammation and cancer. The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, leading to effective inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Substituent Effects

A comparative analysis of key pyrazole derivatives is provided below:

Table 1: Structural and Molecular Comparison
Compound Name (CAS No.) Substituents (Position) Molecular Weight Key Functional Groups
Target Compound 4-(trifluoromethyl)phenyl (1), NH₂ (5), CN (3) ~266.23 Carbonitrile, trifluoromethylphenyl
Fipronil (120068-37-3) 2,6-dichloro-4-(trifluoromethyl)phenyl (1), NH₂ (5), CN (3), (CF₃)SO (4) 437.15 Sulfinyl, dichloro, trifluoromethyl
5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile (120068-81-7) 2-chloro-4-(trifluoromethyl)phenyl (1), NH₂ (5), CN (3) - Chloro, trifluoromethylphenyl
5-Amino-3-methyl-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-4-carbonitrile (CAS 380238-10-8) 4-(trifluoromethyl)phenyl (1), NH₂ (5), CN (4), CH₃ (3) 266.23 Methyl, carbonitrile (position 4)

Key Observations :

  • Fipronil’s dichloro and sulfinyl groups enhance its insecticidal activity by increasing binding affinity to GABA receptors in insects .
  • The 2-chloro analog (CAS 120068-81-7) is a Fipronil impurity with a single chlorine substituent, which may alter metabolic stability and toxicity .
  • The methyl-substituted derivative (CAS 380238-10-8) demonstrates how substituent position (carbonitrile at 4 vs. 3) impacts molecular weight and steric effects .
Table 2: Bioactivity and Toxicity Profiles
Compound Name Bioactivity Toxicity Profile Applications
Target Compound Not directly reported; likely intermediate Limited data; inferred lower neurotoxicity Research intermediate
Fipronil Broad-spectrum insecticide High aquatic toxicity; neurotoxic to mammals Seed coatings, bait gels
2-Chloro Analog Fipronil impurity; unknown activity Potential reduced bioaccumulation Analytical reference standard
Methyl-Substituted Derivative Unreported bioactivity Not tested Lab-scale synthesis

Key Findings :

  • Fipronil ’s sulfinyl group and dichloro substituents are critical for its insecticidal activity but contribute to high environmental persistence and aquatic toxicity .
  • The target compound and its analogs, lacking these groups, may offer safer profiles but require further bioactivity studies.

Physicochemical Properties

Table 3: Physicochemical Data
Compound Name Molecular Formula Melting Point (°C) Solubility (mg/L) Stability
Target Compound C₁₁H₇F₃N₄ Not reported Not reported Likely stable
Fipronil C₁₂H₄Cl₂F₆N₄OS 200–201 3.3 (water) Photolabile
2-Chloro Analog C₁₁H₆ClF₃N₄ Not reported Not reported Stable under storage

Insights :

  • Fipronil ’s photolability necessitates formulation stabilizers in commercial products .
  • Substituent modifications in analogs may improve solubility and environmental degradation rates.

Biological Activity

5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, anticancer, and insecticidal applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its chemical structure can be represented as follows:

  • Molecular Formula : C11H8F3N4
  • Molecular Weight : 284.21 g/mol
  • CAS Number : 120068-79-3

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, a derivative with similar structural features demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The IC50 values for this compound ranged from 0.08 to 12.07 mM, indicating potent activity against various cancer cell lines .

Case Study: Tubulin Inhibition

A specific study evaluated the binding affinity of a pyrazole derivative to the colchicine binding site on tubulin. Docking simulations revealed that the compound effectively binds within a hydrophobic pocket, which is crucial for its inhibitory action against cancer cell proliferation .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. It has been shown to inhibit the release of TNF-alpha in LPS-stimulated macrophages with an IC50 value of 0.283 mM, demonstrating its potential as a therapeutic agent in treating inflammatory diseases .

The anti-inflammatory mechanism involves the inhibition of p38 MAPK pathways, which are critical in mediating inflammatory responses. The compound's ability to reduce microglial activation and astrocyte proliferation in animal models further supports its therapeutic potential in neuroinflammatory conditions .

Insecticidal Activity

This compound is also recognized for its insecticidal properties. It functions as a broad-spectrum insecticide, effective against various pests through contact and ingestion mechanisms. The compound is utilized in agricultural practices for pest control on crops such as maize and cotton .

Summary of Biological Activities

Activity Type IC50 Value (mM) Mechanism
Anticancer0.08 - 12.07Tubulin polymerization inhibition
Anti-inflammatory0.283p38 MAPK pathway inhibition
InsecticidalNot specifiedContact and ingestion toxicity

Comparative Analysis of Similar Compounds

Compound Name Activity IC50 Value (mM) Reference
Compound A (similar pyrazole)Anticancer0.08 - 12.07
Compound B (pyrazole derivative)Anti-inflammatory0.283
Fipronil (related structure)InsecticidalNot specified

Q & A

Q. What are the standard synthetic routes for preparing 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile, and what solvents/reagents are optimal for high yields?

A one-pot synthesis involving condensation of 4-(trifluoromethyl)phenylhydrazine with (ethoxymethylene)malononitrile in ethanol under reflux is widely used, yielding the pyrazole core via cyclocondensation. Ethanol is preferred due to its ability to stabilize intermediates and improve regioselectivity . Alternative methods employ sodium cyanide and formaldehyde in diazotization/hydrogenation steps, though these require careful pH and temperature control . Yields typically range from 70–90% under optimized conditions.

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazole ring and substituent positions (e.g., trifluoromethyl group at C1, cyano at C3) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (C₁₁H₈F₃N₄) and detects isotopic patterns from chlorine/fluorine substituents in related analogs .
  • Elemental analysis : Used to verify stoichiometry, particularly for intermediates with halogens (e.g., Cl, F) .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability in common solvents?

The strong electron-withdrawing nature of the trifluoromethyl group reduces solubility in polar protic solvents (e.g., water) but enhances stability in aprotic solvents like DMSO or acetonitrile. Solubility challenges during crystallization are often addressed using cyclohexanol or benzyl alcohol as co-solvents .

Advanced Research Questions

Q. How can regioselectivity in pyrazole ring formation be controlled during synthesis?

Regioselectivity is influenced by:

  • Solvent choice : Fluorinated alcohols (e.g., hexafluoroisopropanol) stabilize transition states, favoring C3-cyano substitution .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct cyclization to the meta position . Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals .

Q. What strategies enable functionalization of the pyrazole carbonitrile group for downstream applications?

  • Reduction to aldehydes : Di-iso-butylaluminium hydride (DIBAL-H) selectively reduces the cyano group to a carboxaldehyde, enabling further derivatization (e.g., oxime formation) .
  • Nucleophilic substitution : The cyano group can be replaced with thiols or amines under basic conditions to generate bioisosteres .

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data to determine bond lengths, angles, and intermolecular interactions. For example, the trifluoromethyl group’s orientation and π-stacking interactions with aromatic rings can be visualized, aiding in polymorphism studies .

Q. What mechanistic insights explain contradictions in reaction yields across studies?

Discrepancies arise from:

  • Side reactions : Competing pathways (e.g., over-oxidation of intermediates) in multi-step syntheses reduce yields .
  • Catalyst efficiency : Anhydrous ferric chloride improves esterification yields in cyclohexanol, but trace moisture deactivates the catalyst . Kinetic studies (e.g., in situ IR monitoring) help identify bottlenecks .

Q. How can structural analogs be designed to enhance biological activity (e.g., agrochemical applications)?

  • SAR studies : Introducing sulfinyl or sulfonyl groups at C4 (as in fipronil derivatives) enhances binding to GABA-gated chloride channels in insects .
  • Fluorine substitution : Replacing hydrogen with fluorine at the phenyl ring improves metabolic stability and lipophilicity .

Q. What challenges arise in purifying the compound, and how are they addressed?

  • Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane) separates unreacted hydrazines or cyanated intermediates .
  • Recrystallization : Cyclohexanol/water mixtures produce high-purity crystals by exploiting temperature-dependent solubility .

Q. How can computational methods guide the optimization of synthetic protocols?

  • Molecular docking : Predicts binding affinity of analogs to target proteins (e.g., insecticidal targets) .
  • Reaction simulation : Software like Gaussian models transition states to optimize solvent/reagent choices for regioselectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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